![molecular formula C12H16N2O6 B15146700 Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate](/img/structure/B15146700.png)
Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate is a spirocyclic compound that features a unique bicyclic structure. This compound is often used as an intermediate in pharmaceutical and chemical synthesis due to its stability and reactivity. The presence of both oxygen and nitrogen atoms within the spirocyclic framework makes it a versatile building block for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate typically involves the cyclization of tribromo-pentaerythritol with p-toluenesulfonamide under basic conditions. This reaction forms the N-tosylated spiro compound, which is then deprotected using magnesium turnings in methanol. The final step involves treating the intermediate with oxalic acid to yield the oxalate salt .
Industrial Production Methods
Scaling up the production of this compound can be challenging due to the need for precise reaction conditions and the removal of by-products. Industrial methods often involve optimizing the filtration and purification steps to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and solvents like methanol or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in the development of bioactive compounds.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate involves its interaction with molecular targets through its spirocyclic structure. This interaction can lead to the formation of stable complexes, which can then undergo further chemical transformations. The pathways involved often include nucleophilic attack and electrophilic substitution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
- 8-Oxa-3-azabicyclo[3.2.1]octane
- 2,2-Dimethylmorpholine
Uniqueness
Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate is unique due to its specific spirocyclic structure, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable intermediate in various chemical and pharmaceutical applications .
Eigenschaften
Molekularformel |
C12H16N2O6 |
|---|---|
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
bis(2-oxa-6-azaspiro[3.3]heptan-3-yl) oxalate |
InChI |
InChI=1S/C12H16N2O6/c15-7(19-9-11(5-17-9)1-13-2-11)8(16)20-10-12(6-18-10)3-14-4-12/h9-10,13-14H,1-6H2 |
InChI-Schlüssel |
VZUFNFBQRUDCHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CN1)COC2OC(=O)C(=O)OC3C4(CNC4)CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


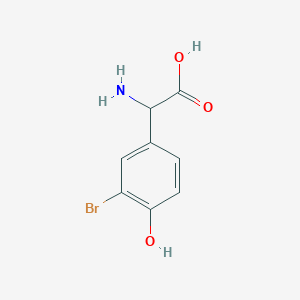
![ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B15146628.png)
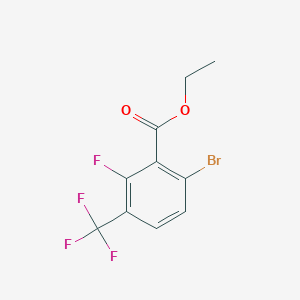
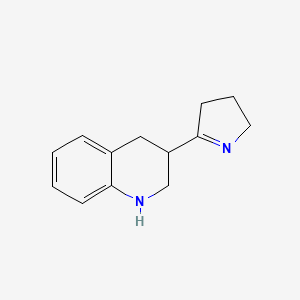
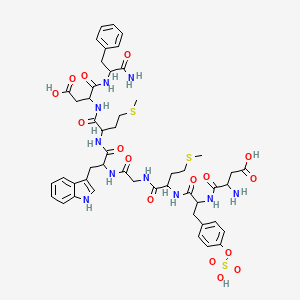
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(9R,11R,13R,14S)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15146658.png)
![(5-Chlorobenzo[d]thiazol-2-yl)guanidine](/img/structure/B15146666.png)
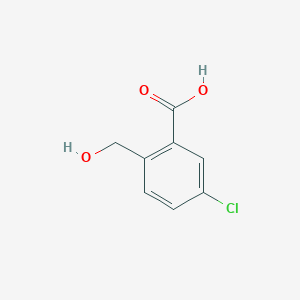

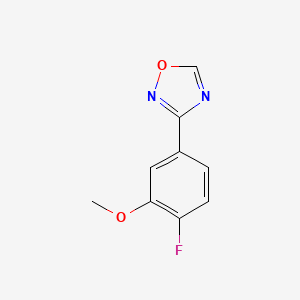
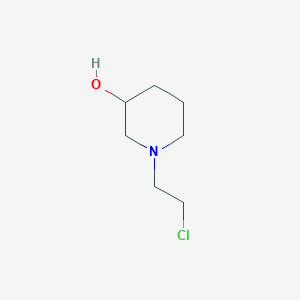
![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride](/img/structure/B15146705.png)
![[(2,3-Dimethylphenyl)methyl]hydrazine](/img/structure/B15146706.png)
![N-{3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride](/img/structure/B15146709.png)
